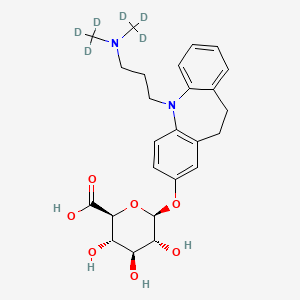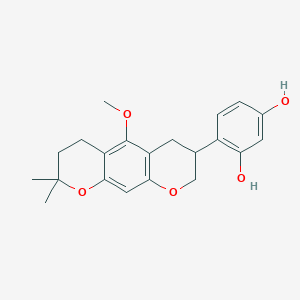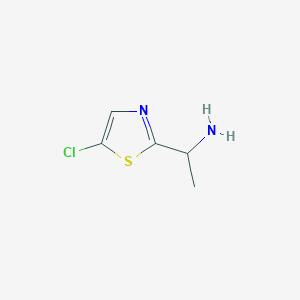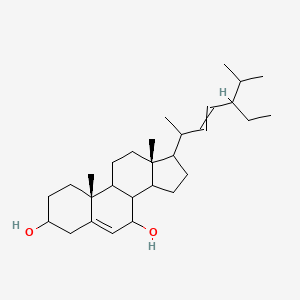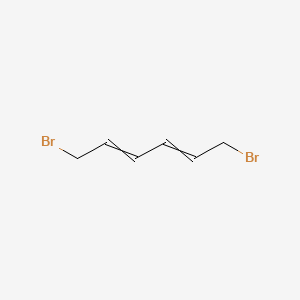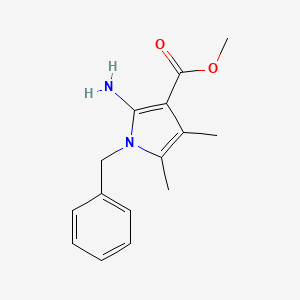
Dehydroabietylamine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leelamine-d4 (hydrochloride) is a deuterated form of leelamine, a diterpene amine. This compound is known for its weak affinity for cannabinoid receptors CB1 and CB2, and its role as an inhibitor of pyruvate dehydrogenase kinase . Leelamine-d4 (hydrochloride) is a tricyclic diterpene molecule extracted from the bark of pine trees .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of leelamine-d4 (hydrochloride) involves the deuteration of leelamine. The process typically includes the introduction of deuterium atoms into the leelamine molecule, followed by the formation of the hydrochloride salt. The specific reaction conditions and reagents used in this process are not widely documented in the public domain.
Industrial Production Methods
Industrial production of leelamine-d4 (hydrochloride) would likely involve large-scale deuteration processes, followed by purification and crystallization steps to obtain the hydrochloride salt. The exact methods and conditions used in industrial settings are proprietary and not publicly available.
Analyse Des Réactions Chimiques
Types of Reactions
Leelamine-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of leelamine-d4 (hydrochloride) could produce a ketone or an aldehyde, while reduction could yield an alcohol.
Applications De Recherche Scientifique
Leelamine-d4 (hydrochloride) has several scientific research applications, including:
Mécanisme D'action
Leelamine-d4 (hydrochloride) exerts its effects through several mechanisms:
Inhibition of Pyruvate Dehydrogenase Kinase: This inhibition disrupts the normal metabolic processes within cells.
Lysosomotropic Property: The compound accumulates in lysosomes, leading to the disruption of intracellular cholesterol transport.
Induction of Apoptosis: Leelamine-d4 (hydrochloride) induces cell death through apoptosis, particularly in cancer cells.
Comparaison Avec Des Composés Similaires
Leelamine-d4 (hydrochloride) is similar to other diterpene amines, such as abietic acid and its derivatives . it is unique in its deuterated form, which can provide different pharmacokinetic properties and stability. Similar compounds include:
Abietic Acid: A diterpene acid with similar structural features but different biological activities.
Dehydroabietylamine: Another diterpene amine with comparable properties but lacking the deuterium atoms present in leelamine-d4 (hydrochloride).
Leelamine-d4 (hydrochloride) stands out due to its specific deuteration, which can enhance its stability and potentially alter its biological activity.
Propriétés
Formule moléculaire |
C20H32ClN |
|---|---|
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1/i7D2,9D2; |
Clé InChI |
CVPQLGCAWUAYPF-VRSFQZGISA-N |
SMILES isomérique |
[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H].Cl |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


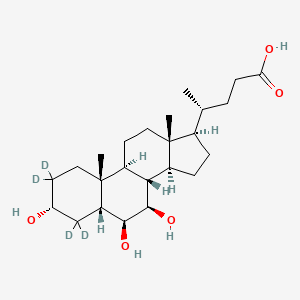
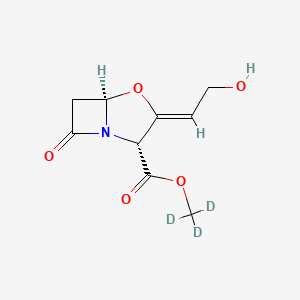
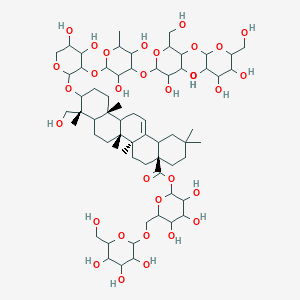
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


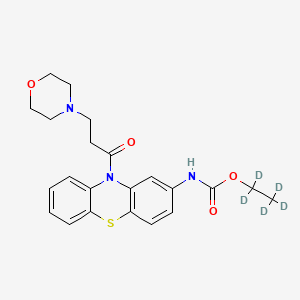
![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
